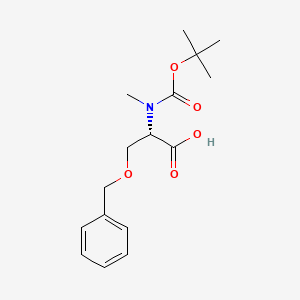

Boc-N-Me-Ser(Bzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKRSZPFMBQNCM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673997 | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64263-84-9 | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of N-Methylation in Peptide Science

An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-N-Me-Ser(Bzl)-OH

In the landscape of peptide chemistry and drug development, subtle modifications to amino acid structures can profoundly impact the resulting peptide's therapeutic potential. N-methylation, the substitution of the amide proton with a methyl group, is a minimalist modification that yields significant pharmacokinetic advantages.[1] Incorporating N-methylated amino acids into a peptide backbone can enhance proteolytic stability, increase cell permeability and bioavailability, and modulate the peptide's conformation.[2][3][4] These attributes are highly desirable in the design of peptide-based therapeutics, transforming transient biological messengers into robust drug candidates.

This guide provides a comprehensive technical overview of This compound , a key building block for introducing N-methylated serine residues into peptides. As a Senior Application Scientist, this document will synthesize fundamental chemical data with practical, field-proven insights into its application, focusing on the causality behind experimental choices to ensure both scientific integrity and successful synthetic outcomes.

Core Identity and Physicochemical Properties

This compound, systematically named O-benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine, is a derivative of the amino acid L-serine, strategically modified with three critical chemical moieties for controlled use in synthesis.[5] Its identity is unequivocally established by its CAS number and core chemical formula.

| Property | Value | Source(s) |

| CAS Number | 64263-84-9 | [6][7] |

| Molecular Formula | C₁₆H₂₃NO₅ | [6][7] |

| Molecular Weight | 309.36 g/mol | [8] |

| Appearance | Off-white to light yellow solid | [8] |

| Boiling Point | 435.6±45.0 °C (Predicted) | [8][9] |

| Density | 1.161±0.06 g/cm3 (Predicted) | [8][9] |

| Storage | 2-8°C | [8] |

These fundamental properties are essential for handling, storage, and accurately calculating reagent stoichiometry in synthetic protocols.

The Tripartite Protective Group Strategy: A Structural and Functional Analysis

The utility of this compound in complex multi-step syntheses is entirely dependent on its three key functional modifications: the N-methyl group, the N-terminal Boc protector, and the side-chain Bzl protector. Each serves a distinct and critical purpose.

Caption: Molecular structure highlighting the key functional groups.

-

N-Methyl (N-Me) Group : This is the core functional modification for therapeutic enhancement. By replacing the amide hydrogen, the N-methyl group sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's in-vivo half-life.[3][4] Furthermore, it disrupts the hydrogen-bonding network of the peptide backbone, which can increase solubility and influence the adoption of specific secondary structures, potentially converting a receptor agonist into an antagonist.[3]

-

tert-Butoxycarbonyl (Boc) Group : The Boc group serves as a temporary shield for the α-amino group. Its critical feature is its lability under acidic conditions.[10] It is stable to bases, nucleophiles, and hydrogenolysis, making it an "orthogonal" protecting group to the benzyl ether.[10] This orthogonality is the cornerstone of controlled, stepwise peptide synthesis, allowing for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protection.[11] The standard reagent for Boc removal is trifluoroacetic acid (TFA).[12][13]

-

Benzyl (Bzl) Group : The benzyl ether protects the hydroxyl group of the serine side chain.[14] This is crucial to prevent unwanted side reactions, such as O-acylation, during the activation and coupling of the carboxyl group.[11] The Bzl group is stable to the acidic conditions used to remove the Boc group but can be cleanly removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C) or with strong acids like hydrofluoric acid (HF) during the final cleavage from a solid support.[15][16][17]

Reactivity and Application in Peptide Synthesis

The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS). However, the presence of the N-methyl group introduces a significant synthetic challenge: steric hindrance. The methyl group slows the kinetics of the coupling reaction compared to its non-methylated counterpart.

Overcoming Steric Hindrance: The Choice of Coupling Reagent

Standard coupling reagents may prove inefficient for coupling N-methylated amino acids. The causality behind this inefficiency lies in the reduced nucleophilicity of the secondary amine of the growing peptide chain and the steric bulk around the incoming activated carboxyl group. To overcome this, highly potent activating agents are required.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice for this purpose.[4][18] HATU rapidly converts the carboxylic acid of this compound into a highly reactive acylium-type intermediate. This intermediate reacts swiftly with the N-terminal amine of the resin-bound peptide, driving the difficult coupling reaction to completion. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is essential to activate the HATU and neutralize the resulting acids without causing unwanted side reactions.[18]

Caption: Workflow for coupling this compound in SPPS.

Monitoring the Reaction

A critical aspect of working with N-methylated residues is the unreliability of the standard ninhydrin test for reaction monitoring. The ninhydrin test detects primary amines, which are absent on the N-methylated residue. Therefore, alternative methods like the bromophenol blue test must be employed to confirm the completion of the coupling step.[18] A negative bromophenol blue test (yellow color) indicates a complete reaction, while a blue or green color signifies an incomplete coupling requiring a second coupling cycle.[18]

Orthogonal Deprotection Strategies

The strategic power of this compound is fully realized through its orthogonal deprotection scheme, which allows for the sequential and selective removal of its protecting groups.

Caption: Orthogonal deprotection pathways for this compound.

-

Boc Group Removal (for Chain Elongation) : This is achieved by treating the peptide-resin with a solution of trifluoroacetic acid (TFA), typically 25-50% in a solvent like dichloromethane (DCM).[12] The mechanism involves protonation of the Boc group's carbonyl, leading to the formation of a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to liberate the free secondary amine.[12][19] This step must be performed selectively without cleaving the benzyl group or the peptide from the resin.

-

Benzyl Group Removal (Final Deprotection) : In solution-phase synthesis or after cleavage from the resin, the benzyl group is typically removed by catalytic hydrogenolysis.[15] This involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd on carbon). This method is mild and highly efficient. For standard Boc-based SPPS, the Bzl group is often removed concurrently with the cleavage of the peptide from the resin using very strong acids like HF.[15]

Experimental Protocols

The following protocols are provided as a trusted, self-validating system for the successful application of this compound.

Protocol 1: HATU-Mediated Coupling to a Resin-Bound Peptide

This protocol describes the coupling of this compound onto a solid support (resin) with a free N-terminal amino group.

-

Resin Preparation : Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

-

N-Terminal Deprotection (if applicable) : If the resin-bound peptide is N-terminally Boc-protected, add a solution of 25% TFA in DCM. Agitate for 30 minutes. Wash the resin thoroughly with DCM (3x), followed by DMF (3x). Neutralize with a 10% solution of DIEA in DMF (2x) and wash again with DMF (3x).

-

Amino Acid Activation : In a separate vial, dissolve this compound (4 equivalents based on resin loading) and HATU (4 equivalents) in DMF.[18] Add DIEA (8 equivalents) to the solution.[18] Allow the activation to proceed for 3-5 minutes at room temperature. Causality Note: Minimizing pre-activation time is crucial to prevent potential racemization, especially with N-methylated amino acids.[4]

-

Coupling Reaction : Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[18]

-

Monitoring : Remove a small sample of resin beads, wash them with DMF and then methanol. Perform the bromophenol blue test.[18] If the beads remain yellow, the coupling is complete. If they are blue or green, the coupling is incomplete.

-

Recoupling (if necessary) : If the test is positive (blue/green), drain the reaction vessel and repeat steps 3-5.

-

Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally methanol (2x) before drying under vacuum.

Protocol 2: Boc-Group Deprotection

This protocol details the removal of the N-terminal Boc group to prepare for the next coupling step.

-

Resin Swelling : Swell the Boc-protected peptide-resin in DCM for 20 minutes. Drain the solvent.

-

Deprotection : Add a solution of 25% TFA in DCM to the resin.[12] Agitate at room temperature for 30 minutes. Safety Note: This reaction produces CO₂ gas and a stable tert-butyl cation. Ensure the system is not closed and consider using scavengers like anisole if the peptide sequence contains sensitive residues prone to alkylation.[13][19][20]

-

Washing : Drain the TFA solution. Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).

-

Neutralization : Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

-

Final Wash : Wash the resin with DMF (3x). The resin is now ready for the subsequent coupling reaction.

Conclusion

This compound is a highly specialized and powerful building block for modern peptide synthesis. Its tripartite structure, featuring the pharmacokinetic-enhancing N-methyl group, the acid-labile Boc group, and the stable benzyl ether, provides researchers with precise control over the synthetic process. Understanding the distinct roles of these groups and the causality behind the selection of specific reagents and protocols—such as the use of HATU to overcome steric hindrance—is paramount for its successful application. This guide provides the foundational knowledge and practical workflows necessary for scientists and drug developers to confidently incorporate this valuable reagent into their synthetic strategies, paving the way for the creation of next-generation peptide therapeutics.

References

- Ciaffoni, L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry. [Online].

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Online]. Available: [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Online]. Available: [Link]

-

Ciaffoni, L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Online]. Available: [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Online]. Available: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Online]. Available: [Link]

-

AAPPTec. (n.d.). N-Methyl amino acids. AAPPTec. [Online]. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Peptide Potential: The Role of O-Benzyl-L-serine in Synthesis. Pharmlab.org. [Online]. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. Pharmlab.org. [Online]. Available: [Link]

-

AAPPTec. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. AAPPTec. [Online]. Available: [Link]

-

PubChem. (n.d.). N-Boc-L-serine methyl ester. National Institutes of Health. [Online]. Available: [Link]

-

Supporting Information. (n.d.). 1. Synthesis of O-benzyl-L-serine. pubs.rsc.org. [Online]. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advanced Synthesis of Boc-Ser(Bzl)-OH: A Manufacturer's Perspective. Pharmlab.org. [Online]. Available: [Link]

-

AAPPTec. (n.d.). Boc-Ser(Bzl)-OH; CAS 23680-31-1. AAPPTec. [Online]. Available: [Link]

-

Royal Society of Chemistry. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. [Online]. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Online]. Available: [Link]

-

University of Calgary. (n.d.). Alcohol Protecting Groups. chem.ucalgary.ca. [Online]. Available: [Link]

-

AAPPTec. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8]. AAPPTec. [Online]. Available: [Link]

Sources

- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound | 64263-84-9 [sigmaaldrich.com]

- 6. chempep.com [chempep.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. This compound manufacturers and suppliers in india [chemicalbook.com]

- 9. BOC-N-ME-D-SER(BZL)-OH CAS#: 193085-38-0 [m.chemicalbook.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. peptide.com [peptide.com]

- 16. Benzyl Ethers [organic-chemistry.org]

- 17. uwindsor.ca [uwindsor.ca]

- 18. peptide.com [peptide.com]

- 19. jk-sci.com [jk-sci.com]

- 20. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to Boc-N-Me-Ser(Bzl)-OH: A Key Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-3-(benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid, commonly known as Boc-N-Me-Ser(Bzl)-OH (CAS Number: 64263-84-9). As a Senior Application Scientist, the following sections synthesize critical information on its chemical properties, synthesis, and strategic applications in modern peptide chemistry, with a focus on the causal reasoning behind experimental choices.

Foundational Principles and Strategic Importance

This compound is a bespoke amino acid derivative designed for the strategic incorporation of an N-methylated serine residue into peptide sequences. The practice of N-methylation is a cornerstone of medicinal chemistry, imparting significant pharmacological advantages.[1]

Core Molecular Features:

-

N-Methyl Group: The primary driver of this reagent's utility. The methyl group on the amide nitrogen introduces steric hindrance that can:

-

Enhance Proteolytic Stability: By disrupting the canonical amide hydrogen bonding recognized by proteases, N-methylation significantly increases the peptide's resistance to enzymatic degradation, thereby extending its in vivo half-life.[1]

-

Modulate Conformation: The steric bulk restricts the rotation around the peptide bond, locking the dihedral angle and reducing conformational flexibility. This can pre-organize a peptide into its bioactive conformation, leading to enhanced receptor affinity and selectivity.

-

Improve Membrane Permeability: The replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity and increases lipophilicity, which can improve a peptide's ability to cross cell membranes.

-

-

Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group for the α-amine. Its selection is rooted in the classical Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[2] It is stable to the basic conditions used for Fmoc group removal but is readily cleaved by moderate acids like trifluoroacetic acid (TFA) during each coupling cycle.[3]

-

Bzl (Benzyl) Group: A protecting group for the serine side-chain hydroxyl group. The benzyl ether is stable to the acidic conditions used to remove the Boc group. This orthogonality is critical, preventing unwanted side reactions at the hydroxyl group during synthesis. The benzyl group is typically removed during the final cleavage step from the resin using strong acids like anhydrous hydrogen fluoride (HF).[2][4]

Physicochemical and Analytical Profile

A thorough understanding of the physical and analytical characteristics of this compound is paramount for its effective use.

| Property | Value | Source |

| CAS Number | 64263-84-9 | [5] |

| Molecular Formula | C₁₆H₂₃NO₅ | [5] |

| Molecular Weight | 309.36 g/mol | [5] |

| Appearance | White to off-white powder (inferred from analogs) | [6] |

| Purity | Typically ≥97% | [5] |

| Storage | 2-8°C, sealed in a dry environment | [5] |

| Analog Property (Boc-Ser(Bzl)-OH) | Value | Source |

| Melting Point | 58-60 °C | [7][8] |

| Optical Rotation | [α]²⁰/D +20 ± 1° (c=2 in ethanol:water 4:1) | [7][8] |

Synthesis and Purification Strategy

The synthesis of this compound is logically approached as a two-stage process. The causality for this pathway lies in the need to protect the reactive side-chain hydroxyl group before attempting N-methylation to prevent side reactions.

Part A: Synthesis of the Precursor, Boc-Ser(Bzl)-OH

The initial step involves the benzylation of the commercially available N-Boc-L-serine.

Protocol: Benzylation of N-Boc-L-Serine

-

Dissolution: Dissolve N-Boc-L-serine (1.0 eq) in anhydrous Dimethylformamide (DMF). The choice of DMF is critical as it effectively dissolves the starting material and facilitates the subsequent reaction with the base.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, ~2.2 eq) portion-wise under an inert atmosphere (e.g., Argon). The use of NaH, a strong non-nucleophilic base, is essential to deprotonate both the carboxylic acid and the side-chain hydroxyl group, forming a dianion. The low temperature controls the exothermic reaction.

-

Alkylation: While maintaining the temperature at 0°C, add Benzyl Bromide (Bzl-Br, ~2.2 eq) dropwise. The alkoxide is more nucleophilic than the carboxylate, but benzylation can occur at both sites. The subsequent workup will hydrolyze the benzyl ester. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Hydrolysis: Carefully quench the reaction by the slow addition of water at 0°C. Acidify the aqueous solution to a pH of 2-3 with 1M HCl. This step protonates the carboxylate and hydrolyzes any formed benzyl ester back to the carboxylic acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield pure Boc-Ser(Bzl)-OH.[9]

Part B: N-Methylation of Boc-Ser(Bzl)-OH

This step introduces the key N-methyl group. The protocol is adapted from established methods for N-methylating Boc-protected amino acids.[10][11]

Protocol: N-Methylation

-

Dissolution: Dissolve the precursor, Boc-Ser(Bzl)-OH (1.0 eq), in anhydrous Tetrahydrofuran (THF) under an inert atmosphere. THF is the solvent of choice due to its aprotic nature and ability to dissolve the reactants.

-

Formation of the Dianion: Cool the solution to 0°C. Add Sodium Hydride (NaH, 60% dispersion, ~2.5 eq) in several small portions. Vigorous bubbling (hydrogen gas evolution) will be observed. NaH deprotonates both the carboxylic acid and the Boc-protected amine, forming a sodium salt of the carboxylate and a sodium amide. The chelation of the sodium ion to the carboxylate is thought to reduce its nucleophilicity, favoring methylation on the nitrogen.[11]

-

Methylation: Add Iodomethane (MeI, ~3.0 eq) to the cooled suspension. The N-anion attacks the methyl iodide in an Sₙ2 reaction. The excess MeI ensures the reaction goes to completion.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench and Workup: Carefully quench the excess NaH by cooling the mixture to 0°C and slowly adding isopropanol, followed by water. Reduce the solvent volume via rotary evaporation.

-

Extraction: Dilute the aqueous residue and wash with a nonpolar solvent like hexanes to remove mineral oil. Acidify the aqueous layer to pH 2-3 with 1M HCl or 20% citric acid. This protonates the carboxylate, rendering the final product soluble in organic solvents.

-

Purification: Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The final product, this compound, can be purified via flash chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Boc-SPPS. Its incorporation requires special consideration due to the steric hindrance of the N-methyl group.

Key Experimental Considerations:

-

Coupling Reagents: Standard coupling reagents like HBTU/HCTU are often inefficient for coupling sterically hindered N-methylated amino acids. The causality lies in the reduced nucleophilicity of the secondary amine of the growing peptide chain and the steric clash with the incoming activated amino acid. More potent activating reagents are required.

-

Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective choice. It forms a reactive aminium/uronium active ester that overcomes the steric barrier.

-

Alternatives: PyAOP or PyBOP in the presence of an additive like HOAt are also excellent options.

-

-

Reaction Monitoring: The standard Kaiser test, which detects primary amines, will give a false negative after coupling to an N-methylated residue.

-

Self-Validation: A bromophenol blue test must be used as a self-validating system. A blue-green color indicates an incomplete reaction (free secondary amine), while a yellow color signifies a complete coupling.

-

-

Double Coupling: Due to the slower reaction kinetics, a double coupling (repeating the coupling step) is often necessary to drive the reaction to completion and ensure high fidelity of the final peptide.

-

Final Cleavage: The final deprotection and cleavage from the resin are typically achieved with strong acids.

-

Standard Protocol: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., p-cresol, anisole) is the classic method for Boc/Bzl chemistry. This simultaneously cleaves the benzyl ether side-chain protection and the peptide from the resin.[2]

-

Alternative: Trifluoromethanesulfonic acid (TFMSA) can also be used as a less volatile, though still highly corrosive, alternative to HF.[4]

-

Conclusion and Future Outlook

This compound is a specialized but powerful reagent for peptide chemists aiming to enhance the drug-like properties of their synthetic peptides. Its strategic use allows for the introduction of conformational constraints and metabolic stability at specific serine residues. The key to its successful application lies in understanding the causality behind the challenges it presents—namely, steric hindrance—and employing validated, more potent coupling strategies to overcome them. As the demand for peptide therapeutics with improved pharmacokinetic profiles continues to grow, the importance of building blocks like this compound in the drug discovery and development pipeline is set to increase.

References

-

Lead Sciences. (S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid. [Link]

-

ResearchGate. (PDF) SYNTHESIS OF PEPTIDES OF l-SERINE. [Link]

-

PubChem. 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed., p 309.

-

ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

-

Organic Syntheses. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

PubChem. 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. [Link]

-

AnaSpec. Overview of Custom Peptide Synthesis. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

Supporting Information. 1. Synthesis of O-benzyl-L-serine. [Link]

-

PubMed. On the selective N-methylation of BOC-protected amino acids. [Link]

-

European Patent Office. AMINO ACID ACTIVE ESTER AND SALT THEREOF - EP 4534524 A1. [Link]

-

FULIR. Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. [Link]

-

PubMed. RIFM fragrance ingredient safety assessment, 7-isopropyl-1,4-dimethylazulene, CAS registry number 489-84-9. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. Overview of Custom Peptide Synthesis [peptide2.com]

- 4. peptide.com [peptide.com]

- 5. (S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid - Lead Sciences [lead-sciences.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]

- 8. Boc-Ser(Bzl)-OH = 99.0 T 23680-31-1 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on Boc-N-Me-Ser(Bzl)-OH: A Core Resource for Scientific Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of N-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-serine, commonly referred to as Boc-N-Me-Ser(Bzl)-OH. With a molecular weight of 309.36 g/mol , this N-methylated amino acid derivative is a critical building block in modern peptide synthesis.[1] This document will detail its chemical properties, synthesis, and characterization, offering a robust framework for its effective application in research and development. The integration of N-methylated amino acids is a key strategy for enhancing the therapeutic potential of peptides by improving their metabolic stability and cell permeability.

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is fundamental to its successful application.

Molecular Formula: C₁₆H₂₃NO₅[2][3]

Molecular Weight: 309.4 g/mol [2][4]

CAS Number: 64263-84-9[2][3][4]

Appearance: Typically an off-white to light yellow solid.[1]

Solubility: Soluble in various organic solvents, including dimethylformamide (DMF), dichloromethane (DCM), and chloroform.[1]

Storage: Recommended storage temperature is 2-8°C.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₃NO₅ | [2][3] |

| Molecular Weight | 309.4 g/mol | [2][4] |

| CAS Number | 64263-84-9 | [2][3][4] |

| Synonym | Boc-N-methyl-O-benzyl-L-serine | [2][4] |

The Strategic Role of N-Methylation in Peptide Drug Design

The incorporation of N-methylated amino acids like this compound into peptide structures is a deliberate strategy to overcome inherent limitations of peptide-based therapeutics. N-methylation can significantly improve the pharmacokinetic properties of biologically active peptides.[5] This modification can lead to analogues with specific biological activities, such as enzyme inhibitors, and receptor antagonists or agonists.[5]

Key advantages of N-methylation include:

-

Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the amide bond from enzymatic cleavage by proteases.

-

Increased Lipophilicity and Bioavailability: The modification can enhance the ability of peptides to cross biological membranes.[5]

-

Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation.

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that requires careful execution to ensure high purity. The general synthetic pathway is outlined below.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

-

Esterification and N-Protection of L-Serine: L-Serine is first converted to its methyl ester using methanol and thionyl chloride, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) to yield Boc-Ser-OMe.

-

Side-Chain Protection: The hydroxyl group of the serine side chain is protected as a benzyl ether using benzyl bromide (BzlBr) in the presence of a strong base like sodium hydride (NaH), resulting in Boc-Ser(Bzl)-OMe.

-

N-Methylation: The nitrogen atom is then methylated using methyl iodide (MeI) and a strong base, yielding Boc-N-Me-Ser(Bzl)-OMe.

-

Saponification: The final step involves the saponification of the methyl ester with a base such as lithium hydroxide (LiOH) to yield the desired product, this compound.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of N-methyl-rich peptides.[6][7][8] However, HPLC profiles of these peptides can show multiple peaks due to the slow conversion between different conformers.[6][7][8]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to verify the chemical structure of this compound.

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS). However, the synthesis of peptides with a high content of N-methylamino acids can be challenging.[6] The coupling of protected N-methylamino acids often results in low yields.[6][7] Specialized coupling reagents like PyAOP or PyBOP/HOAt are often required to achieve efficient coupling.[6][7]

SPPS Workflow Diagram

Caption: General workflow for SPPS using this compound.

During SPPS, several side reactions can occur, especially during the trifluoroacetic acid (TFA) cleavage step. These can include fragmentation between consecutive N-methylamino acids and the formation of diketopiperazines.[6][7][8] The duration of the cleavage step can significantly impact the final synthetic outcome.[6][7][8]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis. Hazard statements indicate that the compound may be harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[1] It is recommended to use personal protective equipment, including eye shields, gloves, and a respirator.[1]

Conclusion

This compound is an indispensable tool in the field of peptide chemistry. Its unique properties, conferred by the N-methyl group, allow for the development of peptide-based therapeutics with improved pharmacological profiles. A thorough understanding of its molecular weight, chemical properties, and synthetic considerations is essential for its effective utilization in the design and synthesis of next-generation peptide drugs.

References

-

Aapptec. Boc-Ser(Bzl)-OH; CAS 23680-31-1. [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

-

Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

-

Aapptec. Boc-beta-HSer(Bzl)-OH [218943-31-8]. [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Ovid. [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

-

ACS Publications. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. [Link]

-

PubChem. N-Boc-L-serine methyl ester. [Link]

-

Organic Syntheses. 1,1-DIMETHYLETHYL (S)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE. [Link]

-

Carbolution. Boc-Ser(Bzl)-OH, 98%. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chempep.com [chempep.com]

- 3. This compound | 64263-84-9 [sigmaaldrich.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. researchgate.net [researchgate.net]

- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Nα-Boc-Nα-methyl-O-benzyl-L-serine (Boc-N-Me-Ser(Bzl)-OH)

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Methylation in Peptide Science

N-methylated amino acids are critical building blocks in modern peptide chemistry and drug development. The substitution of a methyl group for the hydrogen on a peptide's backbone amide nitrogen introduces significant conformational constraints and steric effects. This single modification can profoundly influence a peptide's biological activity by:

-

Enhancing Metabolic Stability: N-methylation protects the adjacent peptide bond from cleavage by common proteases, thereby increasing the peptide's in vivo half-life.[1]

-

Improving Cell Permeability: By removing an amide proton—a hydrogen bond donor—N-methylation can reduce the polarity of the peptide backbone, which often correlates with improved oral bioavailability and cell membrane penetration.[1][2]

-

Modulating Conformation: The steric bulk of the N-methyl group restricts the rotation around the Cα-C and N-Cα bonds, locking the peptide into a more defined secondary structure. This can lead to higher receptor affinity and specificity.[2]

This guide provides a comprehensive technical overview of a specific and valuable N-methylated building block: Nα-Boc-Nα-methyl-O-benzyl-L-serine , hereafter referred to as Boc-N-Me-Ser(Bzl)-OH. We will dissect its structure, discuss stereochemical considerations, outline its application in peptide synthesis, and provide expert insights into the rationale behind its use.

Molecular Profile: A Trifecta of Strategic Protection

The structure of this compound is a deliberate convergence of three key functional groups, each serving a distinct and vital purpose in the context of solid-phase peptide synthesis (SPPS).

-

The Nα-Boc Group (tert-Butoxycarbonyl): This is the temporary protecting group for the α-amine. Its primary role is to prevent self-polymerization of the amino acid during the activation of its carboxyl group.[3][4] The Boc group is prized in its chemical strategy for its stability to a wide range of reaction conditions while being easily and cleanly removed with mild to moderate acids, such as trifluoroacetic acid (TFA).[5][6] This lability under specific acidic conditions forms the cornerstone of the Boc/Bzl SPPS strategy.[7]

-

The O-Benzyl Group (Bzl): The hydroxyl side chain of serine is a reactive nucleophile that can cause undesirable side reactions, such as O-acylation, during peptide coupling. The benzyl ether is a robust, semi-permanent protecting group that effectively masks this reactivity.[3] It is stable to the repetitive TFA treatments used for Boc group removal but is cleaved under the harsh acidic conditions of final peptide cleavage from the resin, typically with hydrofluoric acid (HF).[8] This differential stability (orthogonality) between the Boc and Benzyl groups is fundamental to successful synthesis.[9]

-

The Nα-Methyl Group: This is the key functional modification. As discussed, it imparts unique pharmacological and conformational properties to the final peptide. However, its presence introduces a significant synthetic challenge: steric hindrance. The methyl group shields the secondary amine, making subsequent coupling of the next amino acid residue more difficult compared to coupling onto a primary amine.[2][10]

Below is a diagram illustrating the functional components of the molecule.

Caption: Chemical structure of Boc-L-N-Me-Ser(Bzl)-OH with functional groups annotated.

Stereochemistry: Preserving Chiral Integrity

Like most naturally occurring amino acids, this compound is a chiral molecule, with the stereocenter at the alpha-carbon (Cα). For biological applications, the L-configuration is almost always required, demanding strict control over stereochemical purity throughout synthesis and incorporation into a peptide.

The primary risk of racemization (the conversion of the L-enantiomer to a mixture of L and D) occurs during two key stages:

-

Synthesis of the Monomer: N-methylation procedures, particularly those involving harsh bases or high temperatures, can risk epimerization at the Cα. Methods like reductive amination are generally considered stereochemically safe.[11]

-

Peptide Coupling: The activation of the carboxyl group for amide bond formation can lead to racemization via the formation of a planar oxazolone intermediate.[12] N-methylated residues are particularly susceptible to this pathway.[13][14]

Causality of Racemization in N-Methylated Residues: In a standard peptide coupling, the amide proton of the activated residue provides some inductive and steric protection against oxazolone formation. In an N-methylated residue, this proton is absent. This electronic difference can increase the propensity for the activated carboxyl group to cyclize and form the achiral intermediate, leading to a loss of stereochemical integrity upon reaction with the incoming amine.[13]

Mitigation Strategy: To minimize racemization during coupling, the choice of coupling reagent is paramount. The use of carbodiimides (like DCC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) or its modern, safer equivalent, is a classic approach. However, for sterically hindered couplings involving N-methylated amino acids, more potent uronium/aminium-based reagents like HATU , HBTU , or phosphonium-based reagents like PyBOP and PyBrOP are strongly recommended.[2] These reagents rapidly generate the active ester in situ, promoting a fast and efficient coupling that outcompetes the rate of racemization.[14]

Physicochemical and Analytical Data

| Property | Value for Boc-L-Ser(Bzl)-OH | Expected Change for N-Methyl Derivative | Reference |

| Molecular Formula | C₁₅H₂₁NO₅ | C₁₆H₂₃NO₅ | [15] |

| Molecular Weight | 295.33 g/mol | 309.36 g/mol | [15] |

| Appearance | White to off-white solid/powder | Similar | [9][15] |

| Melting Point | 58-60 °C | Similar, may be slightly lower | [15] |

| Optical Rotation [α]D | +20° (c=2 in EtOH:H₂O 4:1) | Similar, specific value requires measurement | [15] |

| Typical Purity (HPLC) | ≥98-99% | ≥98-99% | |

| Solubility | Soluble in DMF, DCM, other organic solvents | Soluble in DMF, DCM, other organic solvents | [7] |

Quality Control: Researchers must verify the identity and purity of their this compound starting material.

-

¹H and ¹³C NMR: Confirms the chemical structure. Key signals to verify would be the singlet for the N-methyl group (approx. 2.7-3.1 ppm), the Boc group singlet (approx. 1.4 ppm), and the aromatic protons of the benzyl group (approx. 7.3 ppm).[16]

-

HPLC/UPLC: Assesses chemical purity.

-

Mass Spectrometry: Confirms the correct molecular weight.

-

Chiral Chromatography/Polarimetry: Verifies enantiomeric purity (e.g., % L-isomer).

Application in Boc-SPPS: A Protocol and Workflow

Incorporating this compound into a growing peptide chain on a solid support requires special consideration due to the steric hindrance of the N-methyl group. Standard coupling protocols may result in low yields and incomplete reactions. The following is a field-proven protocol designed to maximize coupling efficiency.

Experimental Protocol: Coupling to a Resin-Bound Amine

-

Resin Preparation:

-

Start with the peptide-resin bearing a free N-terminal primary amine.

-

Swell the resin in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes. Drain the solvent.

-

-

Boc Deprotection (if applicable):

-

Treat the resin with 50% TFA in DCM for 2 x 10 minutes to remove the previous Boc group.

-

Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).

-

Neutralize the resulting amine salt by treating with 10% Diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.

-

Wash again with DMF (5x).

-

-

Activation and Coupling of this compound:

-

In a separate vessel, dissolve This compound (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of DMF.

-

Add DIEA (6.0 eq.) to the activation mixture. Causality: DIEA acts as the base to abstract the carboxylic acid proton and facilitate the formation of the reactive aminium ester.

-

Allow the activation to proceed for 2-5 minutes. The solution may change color.

-

Add the activated amino acid solution to the drained, neutralized peptide-resin.

-

Agitate the reaction vessel for a minimum of 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 40 °C).

-

-

Monitoring and Post-Coupling:

-

Crucial Insight: The standard ninhydrin test will not work for monitoring this coupling, as it only detects primary amines. The bromophenol blue test is the required alternative for detecting unreacted secondary amines.[2]

-

After the coupling period, take a small sample of resin beads, wash them, and perform the bromophenol blue test. A blue color indicates an incomplete reaction, while yellow/green indicates completion.

-

If the coupling is incomplete, drain the reaction solution and repeat Step 3 (a "double coupling").

-

Once complete, drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all excess reagents.

-

The diagram below illustrates this critical workflow within the broader context of an SPPS cycle.

Caption: Workflow for the incorporation of this compound in Boc-SPPS.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the final step is to cleave the peptide from the solid support and simultaneously remove the side-chain protecting groups. For a peptide containing a Ser(Bzl) residue, this is typically accomplished with strong acidolysis.

-

Reagent: Anhydrous Hydrofluoric Acid (HF).

-

Scavengers: A "cocktail" of scavengers, such as anisole, is essential to trap the reactive benzyl and t-butyl cations generated during cleavage, preventing them from alkylating sensitive residues like tryptophan or methionine.[5][17]

-

Procedure: The peptide-resin is treated with the HF/scavenger cocktail at 0 °C for 1-2 hours. The HF is then evaporated, and the crude peptide is precipitated with cold diethyl ether, washed, and dried before purification by HPLC.

Conclusion

This compound is a highly specialized building block that offers peptide chemists a powerful tool to enhance the therapeutic potential of their molecules. Its utility stems from a well-designed trifecta of protecting groups that are compatible with the robust Boc/Bzl SPPS strategy. While the inherent steric hindrance of the N-methyl group necessitates optimized coupling protocols and careful monitoring, the benefits of increased metabolic stability and conformational rigidity often justify the synthetic investment. A thorough understanding of its structure, stereochemical lability, and the causality behind the required synthetic protocols is essential for its successful application in the development of next-generation peptide therapeutics.

References

-

ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

-

PubMed. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

ACS Publications. (2006). Synthetic Preparation of N-Methyl-α-amino Acids. Retrieved from [Link]

-

Canadian Science Publishing. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ACS Omega. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. Retrieved from [Link]

- Google Patents. (n.d.). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Canadian Science Publishing. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

Sources

- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Boc-Ser(Bzl)-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of N-Methylation in Peptide Structure

Abstract

Peptide-based therapeutics offer high selectivity and low toxicity but are often hampered by poor pharmacokinetic profiles, including rapid enzymatic degradation and low membrane permeability.[1][2] N-methylation of the peptide backbone—the substitution of an amide hydrogen with a methyl group—is a powerful chemical modification that profoundly alters peptide structure and function.[3][4] This guide provides a comprehensive technical overview of how N-methylation constrains peptide conformation, enhances proteolytic stability, and improves bioavailability. We will delve into the underlying chemical principles, detail robust experimental methodologies for synthesis and analysis, and present a framework for strategically applying this modification in drug development.

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides are exceptional therapeutic candidates due to their ability to mimic natural ligands, leading to high target specificity and potency. However, their translation into effective drugs is often limited by two primary challenges:

-

Proteolytic Instability: Peptidases and proteases in the digestive system and bloodstream rapidly cleave peptide bonds, resulting in a short in vivo half-life.[5][6]

-

Poor Membrane Permeability: The polar nature of the peptide backbone, rich in hydrogen bond donors and acceptors, hinders passive diffusion across cellular membranes, leading to poor oral bioavailability.[2]

N-methylation is a strategic modification that directly addresses these liabilities.[7][8] Inspired by highly stable and orally bioavailable natural products like Cyclosporin A, which contains multiple N-methylated residues, researchers have adopted this technique to engineer peptides with drug-like properties.[2][9]

The Fundamental Impact of N-Methylation on Peptide Structure

The addition of a single methyl group to a backbone amide nitrogen introduces two fundamental structural changes that cascade into significant functional consequences.

Conformational Restriction and Control

An unmethylated peptide bond is a secondary amide. N-methylation converts this to a tertiary amide, which has profound steric and electronic consequences.

-

Steric Hindrance: The methyl group introduces steric bulk that restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds. This limits the accessible conformational space, effectively "locking" the peptide into a more rigid structure.[3] This pre-organization can be crucial for receptor binding, as it reduces the entropic penalty of adopting the bioactive conformation.

-

Cis/Trans Isomerization: N-methylation lowers the energy barrier for the isomerization of the peptide bond (ω angle) from the typically favored trans (ω ≈ 180°) conformation to the cis (ω ≈ 0°) conformation.[9][10] While trans is still generally preferred, the increased accessibility of the cis state introduces unique kinks and turns into the peptide backbone, which can be exploited in rational design. This property is similar to that of proline, but N-methylation allows the retention of side-chain functionality.[11]

Disruption of Hydrogen Bonding

Perhaps the most critical consequence of N-methylation is the removal of the amide proton (N-H). This seemingly minor change has far-reaching effects:

-

Elimination of Hydrogen Bond Donors: The methylated nitrogen can no longer act as a hydrogen bond donor.[3][12] This disrupts the formation of canonical secondary structures like α-helices and β-sheets, which rely on a network of backbone hydrogen bonds.

-

Increased Lipophilicity: By removing a polar N-H group, N-methylation reduces the peptide's overall polarity and hydrogen bonding capacity with water.[3] This "greasier" character is a key contributor to improved membrane permeability.[13]

The following diagram illustrates the core structural changes at the peptide bond.

Caption: Comparison of unmethylated and N-methylated peptide bonds.

Functional Consequences for Drug Development

These fundamental structural changes translate directly into improved pharmacokinetic properties, making N-methylation a cornerstone of modern peptide drug design.[13]

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is a dramatic increase in resistance to enzymatic degradation.[6][12] This stability arises from two primary mechanisms:

-

Disruption of Enzyme Recognition: Proteases recognize their substrates through specific hydrogen bonding patterns with the peptide backbone. Removing the amide proton at the methylation site disrupts this recognition, effectively "hiding" the peptide bond from the enzyme.[12]

-

Steric Obstruction: The added methyl group physically blocks the active site of the protease, preventing it from accessing and cleaving the scissile amide bond.[12]

This enhanced stability leads to a longer half-life in biological fluids, a critical attribute for any therapeutic agent.[5][12]

Improved Membrane Permeability and Oral Bioavailability

N-methylation is a key strategy for improving a peptide's ability to cross biological membranes, a prerequisite for oral bioavailability.[6][7][10] The improvement stems from:

-

Reduced Desolvation Penalty: For a molecule to pass through a lipid membrane, it must shed its hydration shell. By removing hydrogen bond donors, N-methylation reduces the energy required for this desolvation process.

-

Favorable Conformations: N-methylation can promote conformations that shield the remaining polar amide groups by forming internal hydrogen bonds, creating a more lipophilic molecular surface that is favorable for membrane transit.[14]

Systematic "N-methyl scans," where each residue in a peptide is sequentially methylated, are often employed to identify positions where the modification bestows optimal permeability without sacrificing biological activity.[2] This approach has successfully converted peptides with poor pharmacokinetic profiles into compounds with significant oral bioavailability.[2][15] For example, a tri-N-methylated analog of the Veber-Hirschmann peptide achieved an oral bioavailability of 10%.[2]

Table 1: Summary of N-Methylation Effects on Peptide Properties

| Property | Effect of N-Methylation | Underlying Mechanism |

| Conformational Flexibility | Decreased | Steric hindrance from the methyl group restricts φ/ψ bond rotation.[3] |

| Cis/Trans Isomerization | Increased propensity for cis bonds | Lowered energy barrier for isomerization around the tertiary amide bond.[9][10] |

| Hydrogen Bonding | Amide N-H donor is eliminated | Replacement of the amide proton with a methyl group.[3][12] |

| Proteolytic Stability | Significantly Increased | Disruption of enzyme-substrate H-bonding and steric hindrance at the cleavage site.[6][12] |

| Membrane Permeability | Generally Increased | Reduced hydrogen bonding capacity and promotion of lipophilic conformations.[3][7] |

| Aqueous Solubility | Potentially Decreased | Increased lipophilicity can lead to aggregation if not balanced.[3] |

| Receptor Binding Affinity | Variable | Can increase affinity by pre-organizing the peptide in its bioactive form, or decrease it via steric clashes or loss of a key H-bond.[7] |

Methodologies for Synthesis and Analysis

The strategic implementation of N-methylation requires robust synthetic and analytical workflows.

Synthesis of N-Methylated Peptides

While conceptually simple, introducing N-methylated amino acids into a peptide sequence presents synthetic challenges, primarily due to the sterically hindered nature of the tertiary amine, which slows coupling reactions.[16] Modern solid-phase peptide synthesis (SPPS) has largely overcome these issues.

A common and efficient method is the Fukuyama-Mitsunobu reaction followed by deprotection , adapted for solid-phase synthesis.[9]

Caption: On-resin N-methylation workflow via o-NBS protection.

Alternatively, commercially available Fmoc-protected N-methylated amino acid building blocks can be incorporated directly during SPPS, though this often requires stronger coupling reagents (e.g., HATU) and longer reaction times to overcome the steric hindrance.[1][17]

Structural and Functional Characterization

A multi-faceted approach is required to fully understand the impact of N-methylation.

-

NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for studying the solution-state structure and dynamics of N-methylated peptides.[18][19]

-

NOESY/ROESY: These experiments detect through-space correlations between protons, providing distance restraints that are essential for 3D structure calculation. They are also invaluable for determining the cis/trans population of the N-methylated peptide bond.[9]

-

Amide Temperature Coefficients: Measuring the change in amide proton chemical shifts with temperature can identify solvent-exposed versus internally hydrogen-bonded amides, guiding the rational placement of N-methyl groups to improve permeability.[14]

-

-

X-ray Crystallography: Provides a high-resolution, solid-state snapshot of the peptide's conformation. While obtaining crystals can be challenging, a crystal structure offers unambiguous proof of the peptide's 3D arrangement.

-

Molecular Dynamics (MD) Simulations: Computational simulations complement experimental data by exploring the full conformational landscape of the peptide in different environments (e.g., water vs. a lipid bilayer), providing insights into its dynamic behavior.

-

Proteolytic Stability Assay: This is a critical experiment to validate the effectiveness of N-methylation. A detailed protocol is provided below.

-

Permeability Assays:

-

PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.

-

Caco-2 Cell Assay: This cell-based model uses a monolayer of human intestinal cells to provide a more biologically relevant measure of intestinal permeability, accounting for both passive and active transport mechanisms.[10][20]

-

Experimental Protocol: Proteolytic Stability Assay

This protocol provides a self-validating system to compare the stability of an N-methylated peptide against its unmethylated counterpart in the presence of a relevant protease (e.g., trypsin) or in a complex biological matrix like human serum.

Objective: To quantify the rate of degradation and determine the half-life (t½) of the peptides.

Materials:

-

Unmethylated Peptide (Control)

-

N-methylated Peptide (Test)

-

Protease solution (e.g., Trypsin at 1 mg/mL in appropriate buffer) or Human Serum

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in Acetonitrile)

-

HPLC or LC-MS system with a C18 column

Methodology:

-

Preparation:

-

Prepare stock solutions of both control and test peptides at 1 mg/mL in the reaction buffer.

-

Pre-warm the protease solution/serum and peptide stocks to 37°C.

-

-

Reaction Initiation (Time Point Zero):

-

In a microcentrifuge tube, combine 90 µL of the pre-warmed protease solution or serum with 10 µL of the peptide stock solution (final peptide concentration: 100 µg/mL).

-

Immediately withdraw a 10 µL aliquot and add it to a tube containing 50 µL of quenching solution. This is the T=0 sample. Vortex immediately.

-

-

Time-Course Incubation:

-

Sample Processing:

-

After collecting all time points, centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Carefully transfer the supernatant to HPLC vials for analysis.

-

-

Analysis:

-

Analyze each sample by reverse-phase HPLC or LC-MS. Use a gradient method that effectively separates the intact peptide from its degradation products.

-

Integrate the peak area corresponding to the intact peptide for each time point.

-

-

Data Interpretation:

-

Normalize the peak area at each time point (Tx) to the peak area at T=0.

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve. A significant increase in the t½ for the N-methylated peptide compared to the control validates the success of the modification.

-

Conclusion and Future Outlook

N-methylation is a validated and indispensable tool in peptide drug discovery. By providing precise control over peptide conformation and physicochemical properties, it directly addresses the inherent weaknesses of proteolytic instability and poor membrane permeability.[1][4] The strategic placement of methyl groups can transform a biologically active but pharmacokinetically flawed peptide into a viable drug candidate with enhanced stability and oral bioavailability.[2][23]

The future of this field lies in combining N-methylation with other innovative strategies, such as macrocyclization and the incorporation of other non-natural amino acids. As our understanding of the complex interplay between peptide structure, conformation, and membrane transport deepens, the rational design of N-methylated peptides will continue to be a driving force in the development of next-generation therapeutics.

References

- Siano, A. S., & Quinternet, M. (2025).

- Yamaguchi, U., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. bioRxiv.

- Aapptec Peptides. N-Methyl Amino Acids. Aapptec.

- Wang, L., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Semantic Scholar.

- BenchChem. (2025). N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Stability and Performance. BenchChem.

- Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.

- Laufer, B., et al. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? Journal of Peptide Science, 15(3), 141-146.

- Unknown Author. (n.d.).

- Chatterjee, J., et al. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.

- Dębowski, D., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.

- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.

- White, K. N., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.

- LifeTein. (2025).

- Ramirez, J. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.

- Li, X., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.

- Unknown Author. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.

- Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.

- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.

- DeForest, C. A., & Tirrell, D. A. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.

- Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(1), 47-57.

- Räder, A. F. B., et al. (2018). Improving Oral Bioavailability of Cyclic Peptides by N-Methylation. Bioorganic & Medicinal Chemistry, 26(10), 2766-2773.

- Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302.

- Ruschak, A. M., & Kay, L. E. (2010). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Journal of Biological Chemistry, 285(21), 15859-15865.

- DeForest, C. A., & Tirrell, D. A. (2015). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.

- Nielsen, D. S., et al. (2017). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 114(44), 11658-11663.

- Rutherford, T. (2025). Introduction to Biomolecular NMR Spectroscopy. YouTube.

Sources

- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. civilengineerusa.com [civilengineerusa.com]

- 7. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. scispace.com [scispace.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. athenaeum.uiw.edu [athenaeum.uiw.edu]

- 18. chem.uzh.ch [chem.uzh.ch]

- 19. youtube.com [youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

function of Boc protecting group in peptide synthesis

An In-Depth Technical Guide to the Boc Protecting Group in Peptide Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Controlled Assembly in Peptide Synthesis

The synthesis of peptides, biopolymers of defined amino acid sequence, is a cornerstone of chemical biology and drug development. Unlike biological protein synthesis, which is flawlessly orchestrated by the ribosome, chemical synthesis requires a deliberate and controlled step-wise approach. The primary challenge lies in ensuring that the correct amide bond is formed between the α-carboxyl group of one amino acid and the α-amino group of another, without unintended reactions from the N-terminus of the incoming amino acid or the reactive side chains of either residue. This necessitates the use of temporary "protecting groups" to mask reactive functionalities, directing the reaction to the desired site.

The tert-butyloxycarbonyl (Boc) group, introduced by Carpino in 1957, was a foundational tool in the development of modern peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by R.B. Merrifield.[1] Its unique acid-labile nature allows for selective removal under conditions that leave more robust protecting groups and the peptide-resin linkage intact. This guide provides a detailed examination of the Boc group's function, the chemistry of its application, and the strategic considerations for its use in research and development settings.

The Chemistry of the Boc Protecting Group

The efficacy of the Boc group is rooted in its specific chemical properties, primarily its stability to a wide range of reagents and its susceptibility to cleavage under specific acidic conditions.

Installation of the Boc Group (Nα-Protection)

The Boc group is introduced to the α-amino group of an amino acid through a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

The reaction is typically performed under basic conditions, which serve to deprotonate the amino group, thereby increasing its nucleophilicity for attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[2]

Mechanism of Boc Protection: The deprotonated amino group of the amino acid acts as a nucleophile, attacking a carbonyl carbon of (Boc)₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid, carbon dioxide, and a tert-butoxide ion.

Caption: Boc protection of an amino acid using (Boc)₂O.

Removal of the Boc Group (Nα-Deprotection)

The defining characteristic of the Boc group is its lability under moderately acidic conditions. This selective removal is the cornerstone of the Boc-SPPS strategy. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used as a 20-50% solution in a non-reactive solvent like dichloromethane (DCM).[1][3]

Mechanism of Boc Deprotection: The deprotection proceeds via an E1 elimination mechanism.

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid (TFA).

-

Carbocation Formation: The protonated intermediate undergoes cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine of the peptide.

-

Cation Trapping: The highly reactive tert-butyl cation is subsequently trapped by scavengers or can react to form isobutylene gas.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The generation of the reactive tert-butyl carbocation is a critical point of consideration. If the peptide sequence contains nucleophilic side chains, such as those of Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), this cation can cause unwanted alkylation. To prevent this side reaction, "scavengers" like dithioethane (DTE) are often added to the deprotection solution to trap the carbocation.[1][4]

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

Boc-based SPPS relies on a principle of graded acid lability. The temporary Nα-Boc group is removed by moderate acid (TFA), while the "permanent" side-chain protecting groups (typically benzyl-based, Bzl) and the peptide-to-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][4]

The general workflow for adding a single amino acid in Boc-SPPS is as follows:

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Key Stages Explained

-

Deprotection: The Nα-Boc group of the resin-bound peptide is removed with TFA. This leaves the newly exposed N-terminal amine as a trifluoroacetate salt.[1]

-

Neutralization: Before the next amino acid can be coupled, the protonated N-terminus must be converted to a free amine. This is achieved by washing the resin with a hindered base, most commonly diisopropylethylamine (DIEA) or triethylamine (TEA) in DCM.[3][4] This step is critical; failure to fully neutralize the amine will prevent the subsequent coupling reaction.

-

Coupling: The incoming Boc-protected amino acid is activated and reacted with the free N-terminus of the resin-bound peptide. The most traditional coupling agent is dicyclohexylcarbodiimide (DCC), although more advanced reagents like HBTU and HOBt are also used to improve efficiency and reduce racemization.[1]

-

Final Cleavage: After the entire sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This requires a very strong acid. Anhydrous hydrogen fluoride (HF) is the most common and effective reagent for this global deprotection. Due to its extreme toxicity and corrosiveness, specialized equipment is required.[1] Alternatives like trifluoromethanesulfonic acid (TFMSA) exist but are also highly corrosive.

Experimental Protocols & Methodologies

The following protocols are representative of standard procedures in Boc-SPPS.

Protocol 1: Nα-Boc Deprotection

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 5-10 minutes.

-

Pre-wash: Drain the solvent and add the deprotection solution (e.g., 50% TFA in DCM) and agitate for 2-5 minutes. This initial wash helps to remove residual water.

-

Deprotection: Drain and add a fresh portion of the deprotection solution. Agitate for 20-30 minutes at room temperature.[1]

-

Washing: Drain the TFA solution. Wash the resin thoroughly to remove residual acid. A typical wash sequence is:

-

DCM (2x)

-

Isopropanol (IPA) (2x) - helps to shrink the resin and remove trapped TFA.[1]

-

DCM (2x)

-

Protocol 2: Neutralization

-

Base Treatment: Add a solution of 10% TEA or DIEA in DCM to the washed resin. Agitate for 5-10 minutes.

-

Repeat: Drain and repeat the base treatment one more time.

-

Washing: Drain the neutralization solution. Wash the resin thoroughly with DCM (at least 3-5 times) to remove all traces of the tertiary amine, which can interfere with the subsequent coupling step.

Protocol 3: Final Peptide Cleavage and Deprotection (HF Cleavage)

WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns. This procedure must only be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.

-